molecular formula C8H18OSi B12795975 6-Ethyl-3,3-dimethyl-1,3-oxasilinane CAS No. 18388-20-0

6-Ethyl-3,3-dimethyl-1,3-oxasilinane

Cat. No.: B12795975
CAS No.: 18388-20-0
M. Wt: 158.31 g/mol
InChI Key: BHXJZPLIVMXVRK-UHFFFAOYSA-N
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Description

6-Ethyl-3,3-dimethyl-1,3-oxasilinane is an organosilicon compound with the molecular formula C8H18OSi It is characterized by a six-membered ring structure containing silicon and oxygen atoms, along with ethyl and dimethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-3,3-dimethyl-1,3-oxasilinane typically involves the reaction of appropriate silicon-containing precursors with organic reagents under controlled conditions. One common method involves the hydrosilylation of alkenes with silanes in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-3,3-dimethyl-1,3-oxasilinane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert it to silanes or other reduced silicon-containing compounds.

    Substitution: Substitution reactions can replace the ethyl or dimethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Silanes and other reduced silicon compounds.

    Substitution: Various substituted organosilicon compounds.

Scientific Research Applications

6-Ethyl-3,3-dimethyl-1,3-oxasilinane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Ethyl-3,3-dimethyl-1,3-oxasilinane involves its interaction with molecular targets through its silicon-oxygen bond. The compound can participate in various chemical reactions, leading to the formation of new compounds with desired properties. The pathways involved may include catalytic processes and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1,3-oxasilinane: Lacks the ethyl substituent, resulting in different chemical properties.

    6-Methyl-3,3-dimethyl-1,3-oxasilinane: Contains a methyl group instead of an ethyl group, affecting its reactivity.

    6-Propyl-3,3-dimethyl-1,3-oxasilinane: Has a propyl group, leading to variations in its chemical behavior.

Uniqueness

6-Ethyl-3,3-dimethyl-1,3-oxasilinane is unique due to its specific substituents, which confer distinct chemical properties and reactivity compared to its analogs

Properties

CAS No.

18388-20-0

Molecular Formula

C8H18OSi

Molecular Weight

158.31 g/mol

IUPAC Name

6-ethyl-3,3-dimethyl-1,3-oxasilinane

InChI

InChI=1S/C8H18OSi/c1-4-8-5-6-10(2,3)7-9-8/h8H,4-7H2,1-3H3

InChI Key

BHXJZPLIVMXVRK-UHFFFAOYSA-N

Canonical SMILES

CCC1CC[Si](CO1)(C)C

Origin of Product

United States

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